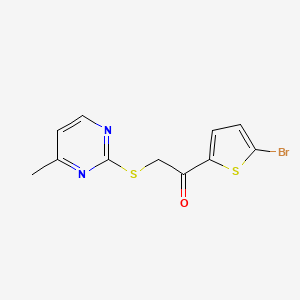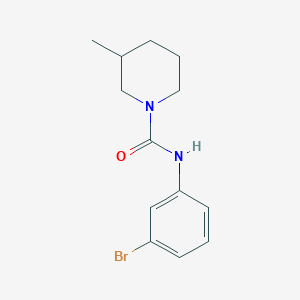
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one is a chemical compound with the molecular formula C9H9ClN2O3 and a molecular weight of 228.63 g/mol This compound features a piperazin-2-one core substituted with a 5-chlorofuran-2-carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 5-chlorofuran-2-carbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the piperazin-2-one ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(5-Chlorofuran-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4-(5-Chlorofuran-2-carbonyl)piperazine: Similar structure but lacks the carbonyl group on the piperazine ring.
5-Chlorofuran-2-carboxylic acid: Contains the furan ring with a carboxylic acid group instead of the piperazin-2-one moiety.
Uniqueness
4-(5-Chlorofuran-2-carbonyl)piperazin-2-one is unique due to the presence of both the piperazin-2-one ring and the 5-chlorofuran-2-carbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C9H9ClN2O3 |
|---|---|
Peso molecular |
228.63 g/mol |
Nombre IUPAC |
4-(5-chlorofuran-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9ClN2O3/c10-7-2-1-6(15-7)9(14)12-4-3-11-8(13)5-12/h1-2H,3-5H2,(H,11,13) |
Clave InChI |
WGFPWUUPQLKJNF-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)C(=O)C2=CC=C(O2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-Diiodo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913881.png)

![3-{[2-(3-bromophenoxy)ethyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B14913893.png)

![n-((2-Methylthiazol-4-yl)methyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14913900.png)




![8-(Fluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B14913928.png)




